molecular formula C7H4ClF3N2O2 B154544 Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-27-6

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B154544
M. Wt: 240.57 g/mol
InChI Key: VLUBJYUOPNGBOQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds are known for their significance in medicinal and pharmaceutical applications due to their nitrogen-containing heterocyclic structure .

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, a regiospecific synthesis method for a series of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro(chloro)methyl-4,5-dihydro-1H-pyrazol-1-yl)-pyrimidines has been developed, which involves the reaction of 4-alkoxy-1,1,1-trifluoro(chloro)-alk-3-en-2-ones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines . Additionally, the Atwal-Biginelli cyclocondensation reaction has been used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomers .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, the structure and vibrational wave numbers of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, were computed using density functional B3LYP method . Similarly, the crystal structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution reactions. Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, for instance, reacts with different nucleophiles to yield normal substitution products . The reactivity of the pyrimidine ring can be influenced by different substituents, which can lead to a variety of reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the electronic properties of the molecule, as seen in the study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, which was tested as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation . The quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies provide insights into the charge distributions and potential interactions of these molecules, which are crucial for their pharmacological applications .

Scientific Research Applications

Inhibition of Transcription Factors

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its inhibitory effects on NF-kappaB and AP-1 transcription factors. This research aimed at improving the compound's oral bioavailability, with modifications at different positions of the pyrimidine ring to enhance its activity and gastrointestinal permeability. Notably, the carboxamide group at the 5-position was found critical for the compound's activity, indicating a specific interaction mechanism with the transcription factors (Palanki et al., 2000).

Generation and Functionalization of Metal-Bearing Compounds

Research on the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines revealed that 5-pyrimidyllithium species show stability when adjacent to electron-withdrawing groups like trifluoromethyl and halogens. This stability facilitates the production of carboxylic acids from such pyrimidines, indicating potential in synthetic chemistry and pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been explored. These analogues, including their esters in racemic and enantiopure forms, are significant for their potential medicinal properties and the unique intramolecular interactions observed, which may contribute to their stability and activity (Sukach et al., 2015).

Antimicrobial Activity

A study focused on the catalyzed synthesis of chromeno[2,3-d]pyrimidinone derivatives from 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives and coumarin-3-carboxylic acid revealed significant antimicrobial activity. The synthesized compounds exhibited high yields and effectiveness against various bacterial and fungal strains, highlighting the potential of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives in antimicrobial drug development (Ghashang, Mansoor, & Aswin, 2013).

Safety And Hazards

“Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBJYUOPNGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395175
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

175137-27-6
Record name methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
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